Phosphonoacetic acid

描述

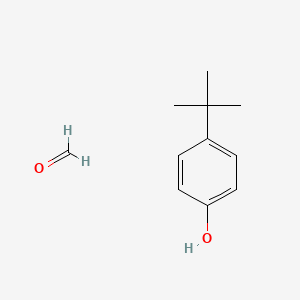

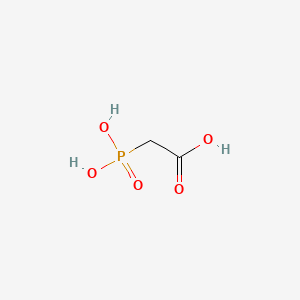

膦酰乙酸是一种有机磷化合物,化学式为C₂H₅O₅P。它以其抗病毒剂的作用而闻名,特别是针对疱疹病毒。 该化合物抑制 DNA 聚合酶,这是一种对病毒 DNA 复制至关重要的酶,使其成为抗病毒研究中的宝贵工具 .

作用机制

膦酰乙酸通过抑制 DNA 聚合酶发挥作用,DNA 聚合酶是病毒 DNA 复制所必需的酶。这种抑制阻止病毒复制其遗传物质,从而阻止感染的传播。 该化合物专门针对病毒 DNA 聚合酶,而不影响宿主细胞的酶,使其成为一种选择性抗病毒剂 .

生化分析

Biochemical Properties

Phosphonoacetic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of DNA polymerase in viruses. This inhibition is highly selective for viral polymerases, such as those induced by herpesviruses, without affecting the normal cellular polymerases required for cell division and DNA repair . The interaction between this compound and viral DNA polymerase involves the binding of the compound to the enzyme’s active site, thereby preventing the incorporation of nucleotides into the viral DNA . This selective inhibition is due to the structural similarity of this compound to pyrophosphate, a normal substrate in many biochemical reactions .

Cellular Effects

This compound has been shown to have specific effects on various types of cells and cellular processes. In virus-infected cells, particularly those infected with herpes simplex virus, this compound inhibits the synthesis of viral DNA by targeting the virus-specific DNA polymerase . This inhibition does not significantly affect the normal cellular processes such as RNA, DNA, and protein synthesis in uninfected cells . Additionally, this compound has been found to have little or no toxicity to human diploid fibroblast cells at levels several times the inhibitory concentration for herpes simplex virus .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of viral DNA polymerase, thereby inhibiting the enzyme’s activity . This inhibition prevents the incorporation of nucleotides into the viral DNA, effectively halting viral replication . The specificity of this compound for viral DNA polymerase over cellular polymerases is due to the unique structural features of the viral enzyme that are not present in the cellular counterparts . This selective inhibition is crucial for the compound’s antiviral efficacy, as it allows for the targeting of virus-infected cells without affecting normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to maintain consistent antiviral activity in cell culture at concentrations of about 100 micrograms per milliliter . The stability and degradation of this compound over time can affect its long-term efficacy. Studies have demonstrated that this compound remains stable and effective in inhibiting viral replication over extended periods in both in vitro and in vivo settings . Long-term studies in animal models have shown that the compound can be administered topically or orally with sustained antiviral effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and rabbits, the compound has been shown to be effective at dosages ranging from 800 to 1,400 milligrams per kilogram per day . At these dosages, this compound was able to inhibit viral replication and provide therapeutic benefits without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways that include the biosynthesis of nucleotides and polyribonucleotides . The compound mimics the phosphates and carboxylates of biological molecules, thereby inhibiting metabolic enzymes involved in these pathways . The primary enzyme involved in the metabolism of this compound is DNA polymerase, which is selectively inhibited by the compound in virus-infected cells . This inhibition disrupts the normal metabolic flux and reduces the levels of viral metabolites, thereby preventing viral replication .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s structural similarity to pyrophosphate allows it to be recognized and transported by these proteins, facilitating its accumulation in virus-infected cells . This selective transport and distribution are crucial for the compound’s antiviral efficacy, as it ensures that this compound reaches the target cells and exerts its inhibitory effects on viral DNA polymerase .

Subcellular Localization

This compound is localized primarily in the cytoplasm of virus-infected cells, where it exerts its inhibitory effects on viral DNA polymerase . The compound’s localization is facilitated by its structural similarity to pyrophosphate, which allows it to be recognized and transported by cellular transporters . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its antiviral activity .

准备方法

合成路线和反应条件: 膦酰乙酸可以通过多种方法合成。一种常见的方法涉及乙酸与三氯化磷和水反应,然后氧化。 另一种方法包括乙酸与氧氯化磷在碱存在下的反应 .

工业生产方法: 膦酰乙酸的工业生产通常涉及上述合成路线的大规模应用。 该过程针对高产率和纯度进行了优化,通常采用连续流反应器和先进的纯化技术,以确保最终产品的质量 .

化学反应分析

反应类型: 膦酰乙酸经历各种化学反应,包括:

氧化: 它可以被氧化形成膦酰乙酸酯衍生物。

还原: 还原反应可以将其转化为不同的膦酸酯化合物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 常用胺和醇等亲核试剂

主要形成的产物:

氧化: 膦酰乙酸酯。

还原: 膦酸酯衍生物。

取代: 各种取代的膦酰乙酸化合物

科学研究应用

膦酰乙酸在科学研究中具有广泛的应用:

化学: 它被用作有机合成中的试剂,以及更复杂分子的构建单元。

生物学: 该化合物用于 DNA 复制和酶抑制研究。

医学: 它的抗病毒特性使其成为开发抗病毒药物的候选药物,特别是针对疱疹病毒。

相似化合物的比较

膦酰乙酸由于其对病毒 DNA 聚合酶的特定抑制作用,在有机磷化合物中是独一无二的。类似的化合物包括:

膦酰甲酸: 另一种抑制 DNA 聚合酶的抗病毒剂,但具有更广泛的活性谱。

磷霉素: 一种针对细菌细胞壁合成的抗菌剂。

2-氨基乙基膦酸: 一种天然存在的膦酸酯,具有各种生物学作用 .

属性

IUPAC Name |

2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJLQHKOGNDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045107 | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

392 mg/mL at 0 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000067 [mmHg] | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4408-78-0, 36983-81-0 | |

| Record name | Phosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium hydrogen phosphonatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N919E46723 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-146 °C, 143 - 146 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary target of phosphonoacetic acid?

A1: this compound primarily targets viral DNA polymerases [, , , , , , , ], inhibiting their activity and consequently suppressing viral DNA synthesis [, ].

Q2: How does this compound inhibit viral DNA polymerases?

A2: this compound acts as a non-competitive inhibitor of viral DNA polymerases with respect to the substrates (dNTPs) and as an uncompetitive inhibitor with the activated DNA template []. It directly interacts with the virus-induced enzyme, but not with the template-primers [].

Q3: Does this compound affect cellular DNA polymerases?

A3: Yes, this compound can also inhibit cellular DNA polymerases alpha, beta, and gamma, though higher concentrations are required compared to viral polymerases [, , ]. Interestingly, its effect on cellular DNA polymerases is less pronounced when added to infected cells before the onset of viral DNA synthesis [].

Q4: What are the downstream effects of this compound on viral replication?

A4: By inhibiting viral DNA polymerase, this compound effectively blocks viral DNA synthesis [, ] and the synthesis of late viral proteins [, ]. This ultimately hinders the production of infectious virus particles [, ].

Q5: Does this compound impact the synthesis of all viral proteins?

A5: No, this compound primarily inhibits the synthesis of late viral proteins (γ polypeptides) [, ]. Early viral proteins (α and β polypeptides) are largely unaffected [, ].

Q6: What is the molecular formula and weight of this compound?

A6: While the provided papers do not explicitly state the molecular formula and weight of this compound, these can be readily found in chemical databases. Its molecular formula is C2H5O5P, and its molecular weight is 144.04 g/mol.

Q7: How does the structure of this compound contribute to its inhibitory activity?

A8: this compound acts as a pyrophosphate (PPi) analog, mimicking its structure and competing for binding with DNA polymerases [, , ]. Modifications to the phosphonate group would likely abolish its activity.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: One study demonstrated that this compound can be detected in the blood of mice, rabbits, and monkeys after oral or subcutaneous administration, suggesting it is absorbed and distributed systemically []. The study also proposed a dosage regimen for therapeutic trials in monkeys based on observed blood levels [].

Q9: In which experimental models has this compound shown antiviral activity?

A11: this compound has shown efficacy against various herpesviruses, including herpes simplex virus (HSV) [, , ], cytomegalovirus (CMV) [, ], varicella-zoster virus (VZV) [], and Epstein-Barr virus (EBV) [, ], in both in vitro cell culture and in vivo animal models [, , , , ].

Q10: What types of in vitro assays have been used to assess the antiviral activity of this compound?

A12: Researchers have employed plaque reduction assays [, ] and inhibition of viral DNA synthesis assays [, , ] to evaluate the antiviral activity of this compound in vitro.

Q11: Has this compound been tested in clinical trials?

A11: While the provided research suggests potential therapeutic applications for this compound, none of the papers mention completed or ongoing clinical trials. Further research is needed to fully assess its safety and efficacy in humans.

Q12: Can viruses develop resistance to this compound?

A14: Yes, viruses can develop resistance to this compound. Researchers have isolated and characterized this compound-resistant strains of HSV [, , , ] by passaging the virus in the presence of increasing drug concentrations.

Q13: What is the mechanism of resistance to this compound?

A15: Resistance to this compound is primarily mediated by mutations within the viral DNA polymerase gene [, , , ], specifically within regions involved in substrate and drug binding [].

Q14: Do this compound-resistant viruses exhibit cross-resistance to other antiviral drugs?

A16: Some this compound-resistant HSV strains have shown cross-resistance to other antiviral drugs, such as acyclovir [, ], while others remained susceptible to drugs like 9-beta-D-arabinofuranosyladenine and aphidicolin []. The specific cross-resistance profile appears dependent on the location and nature of the mutations within the DNA polymerase gene [].

Q15: What are the known toxicities associated with this compound?

A17: One study reported dermatitis, blackening of the skin and hair, elevated liver enzymes, and histological evidence of liver damage in monkeys treated with this compound []. These findings highlight the importance of carefully determining the therapeutic range of this drug [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)

![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)